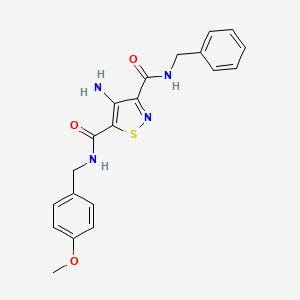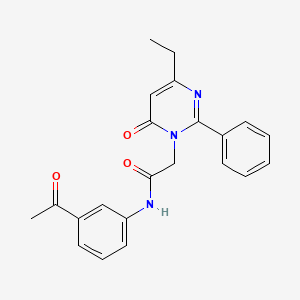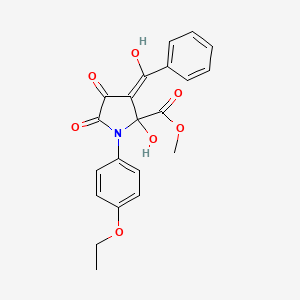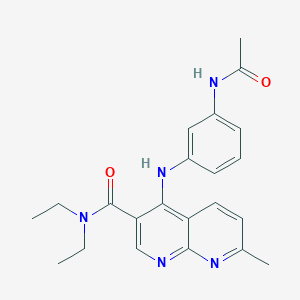![molecular formula C20H22N6O2S B11197550 5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11197550.png)
5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a synthetic organic compound that belongs to the class of sulfonyl pyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various functional groups are introduced through nucleophilic substitution or electrophilic addition reactions.
Introduction of the Piperazine Moiety: The pyrimidine core is then reacted with a piperazine derivative, often under basic conditions, to introduce the piperazine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions could target the pyrimidine ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, compounds of this class are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain pathogens or diseases.
Medicine
In medicine, 5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE could be explored for its therapeutic potential, particularly in the treatment of cancer, infectious diseases, or neurological disorders.
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. This could involve inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-OL
- 5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-THIOL
Uniqueness
Compared to similar compounds, 5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE may exhibit unique biological activities or chemical reactivity due to the presence of the amine group. This could influence its binding affinity to biological targets or its reactivity in chemical transformations.
Properties
Molecular Formula |
C20H22N6O2S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C20H22N6O2S/c1-15-5-7-16(8-6-15)29(27,28)17-14-23-20(24-19(17)21)26-12-10-25(11-13-26)18-4-2-3-9-22-18/h2-9,14H,10-13H2,1H3,(H2,21,23,24) |
InChI Key |
SSIORUSPQILONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11197476.png)
![N-(1-benzylpiperidin-4-yl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11197478.png)
![N-(2-chlorobenzyl)-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11197497.png)

![N-(4-Ethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11197507.png)
![N-(3-Fluoro-4-methylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11197522.png)
![2-(4-methoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B11197527.png)
![1-(3,4-Dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol](/img/structure/B11197532.png)
![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11197537.png)

![N-(4-butylphenyl)-2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11197541.png)
![2-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B11197542.png)
